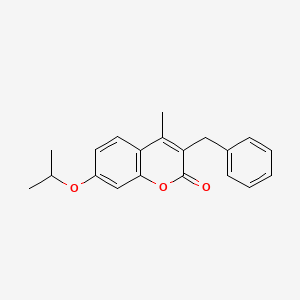![molecular formula C28H21N5O2S B11706802 4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)
4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the phthalazine and thiadiazole moieties in its structure makes it an interesting subject for various scientific studies due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves multiple steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This reaction is typically carried out in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide, leading to the formation of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives. These derivatives are then reacted with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .
Chemical Reactions Analysis
4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial properties and has been tested against various bacterial strains such as E. coli and B.
Medicine: Due to its unique structure, it is being explored for potential anticancer and antiviral activities.
Mechanism of Action
The mechanism by which 4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] exerts its effects is primarily through its interaction with biological targets. The thiadiazole moiety is known to interact with various enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The compound’s ability to cross cellular membranes due to its lipophilic nature enhances its effectiveness in biological systems .
Comparison with Similar Compounds
Similar compounds to 4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] include other thiadiazole derivatives such as:
- 1,2,3-thiadiazole
- 1,2,4-thiadiazole
- 1,2,5-thiadiazole
Compared to these compounds, 4-methyl-5’-(4-nitrophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is unique due to its spiro structure, which imparts additional stability and reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C28H21N5O2S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4'-methyl-5-(4-nitrophenyl)-2',3-diphenylspiro[1,3,4-thiadiazole-2,1'-phthalazine] |
InChI |
InChI=1S/C28H21N5O2S/c1-20-25-14-8-9-15-26(25)28(31(29-20)22-10-4-2-5-11-22)32(23-12-6-3-7-13-23)30-27(36-28)21-16-18-24(19-17-21)33(34)35/h2-19H,1H3 |
InChI Key |
XLSSRPLBQGTYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)




![2-bromo-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11706754.png)
![1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium](/img/structure/B11706760.png)
![(2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11706771.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11706776.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706781.png)



